Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE] is a chiral ester with the molecular formula C12H16O3, serving as a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and lisinopril. Its procurement value is defined by its chiral purity, as the (R)-enantiomer is the essential stereoisomer for the pharmacological activity of these therapeutics, distinguishing it from the racemic mixture or the (S)-enantiomer.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 7226-83-7
Cat. No. B7827665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-2-Hydroxy-4-phenylbutyrate
CAS7226-83-7
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)O
InChIInChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3
InChIKeyZJYKSSGYDPNKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-2-Hydroxy-4-phenylbutyrate (7226-83-7): A High-Enantiopurity Chiral Building Block for ACE Inhibitor Synthesis


Ethyl (R)-2-hydroxy-4-phenylbutyrate [(R)-HPBE] is a chiral ester with the molecular formula C12H16O3, serving as a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and lisinopril [1][2]. Its procurement value is defined by its chiral purity, as the (R)-enantiomer is the essential stereoisomer for the pharmacological activity of these therapeutics, distinguishing it from the racemic mixture or the (S)-enantiomer [3].

Why Generic Ethyl (R)-2-Hydroxy-4-phenylbutyrate (7226-83-7) Cannot Be Substituted with Racemic or (S)-Enantiomer Analogs


The substitution of (R)-HPBE with racemic mixtures, its (S)-enantiomer, or even its corresponding acid cannot be done without a significant and quantifiable loss in both process efficiency and therapeutic validity. (S)-HPBE, which is the less desirable enantiomer, is preferentially produced by certain wild-type enzymes with only 76.5% enantiomeric excess (ee) [1]. In contrast, engineered and optimized processes for (R)-HPBE consistently achieve an enantiomeric excess of >99% [2][3]. This difference is not minor; it translates directly to a profound reduction in yield and requires extensive, costly purification steps. The following evidence outlines the specific, quantifiable performance advantages of (R)-HPBE over its alternatives.

Product-Specific Quantitative Evidence for Ethyl (R)-2-Hydroxy-4-phenylbutyrate (7226-83-7)


Comparison of Enantioselectivity Between (R)-HPBE and (S)-HPBE in Biocatalytic Reduction

When comparing the production of the target (R)-enantiomer to the less desirable (S)-enantiomer, a clear difference in enantioselectivity emerges. The wild-type aldo-keto reductase Tm1743 from Thermotoga maritima preferentially produces (S)-HPBE with a low enantiomeric excess (ee) of 76.5% [1]. This is contrasted by engineered variants of the same enzyme, specifically the W21S/W86E mutant, which produces the target (R)-HPBE with a drastically improved ee of 99.4% [1]. This highlights that unoptimized or alternative biocatalysts do not provide the stereochemical fidelity required for pharmaceutical applications.

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Quantified Improvement in Process Metrics via Enzyme Engineering for (R)-HPBE Production

In a direct head-to-head comparison of enzyme performance, a single-point mutant of a carbonyl reductase (W193A) produced (R)-HPBE with an enantiomeric excess (ee) of >99%, a significant increase from the wild-type enzyme's ee of 43.2% [1]. Further, a recent 2024 study utilizing an engineered bi-enzyme system (GDH-CpCR) demonstrated a high conversion rate of 98.3% and an ee of 99.9% when converting OPBE to (R)-HPBE [2]. In contrast, a kinetic resolution of the racemic 2-hydroxy compound using lipase is limited by a theoretical maximum yield of only 50% [3].

Process Optimization Enzyme Engineering Co-factor Regeneration

Quantified Enhancement in Process Metrics for (R)-HPBE Production in Biphasic Systems

The use of a water/dibutyl phthalate biphasic system for the microbial reduction of OPBE by Candida krusei SW2026 resulted in a measurable enhancement of process metrics for producing (R)-HPBE. At a substrate concentration of 20 g/L OPBE, the biphasic system achieved a yield of 82.0% and a product concentration of 16.6 g/L [1]. This is a significant improvement over the same process conducted in a monophasic aqueous medium, which only yielded 45.8% and a product concentration of 9.2 g/L under the same substrate loading [1].

Biocatalysis Biphasic Systems Process Intensification

Comparison of (R)-HPBE Process Scalability and Substrate Tolerance

Recent advancements in bi-enzyme coupled systems have demonstrated a substantial leap in the scalability of (R)-HPBE production. A 2024 study reports that an engineered E. coli strain could efficiently convert a final OPBE concentration of 920 mM (approximately 189 g/L), producing 912 mM of (R)-HPBE using a substrate feeding strategy [1]. This level of productivity and substrate tolerance is a marked improvement over earlier systems, such as the one reported in 2009 which optimized production at 20 g/L OPBE [2]. This difference in substrate tolerance is a critical metric for industrial viability.

Biocatalysis Process Scalability Substrate Tolerance

Enantiomeric Purity of Commercial (R)-HPBE (Sigma-Aldrich) vs. Literature Benchmarks

Commercially available Ethyl (R)-(-)-2-hydroxy-4-phenylbutyrate (CAS 90315-82-5), produced by BASF under the ChiPros® label, is specified with an enantiomeric excess (ee) of ≥97.5% . This benchmark is a baseline for commercial procurement, but it is important to note that optimized research-scale biocatalytic processes have achieved significantly higher enantiopurity, with reported ee values of 99.9% [1] and even >99.9% [2]. While the commercial product meets a high standard, this discrepancy highlights that the highest possible purity is attainable and may be a differentiating factor for specialized, high-value applications.

Quality Control Procurement Specification Enantiopurity

High-Value Research and Industrial Application Scenarios for Ethyl (R)-2-Hydroxy-4-phenylbutyrate (7226-83-7)


Large-Scale Manufacture of ACE Inhibitors

For industrial-scale production of ACE inhibitors like enalapril or benazepril, the use of (R)-HPBE with an enantiomeric excess (ee) of >99% is critical. Evidence shows that modern engineered bi-enzyme systems can achieve 99.9% ee and efficiently convert a substrate concentration of 920 mM, producing 912 mM of (R)-HPBE . This high productivity and stereoselectivity minimize downstream purification and ensure regulatory compliance, making it the preferred choice for large-scale manufacturing over lower-purity alternatives.

Process Development and Optimization Studies

When developing or optimizing a biocatalytic route to (R)-HPBE, selecting the appropriate enzyme system is paramount. Evidence shows that wild-type enzymes often exhibit low enantioselectivity (e.g., 43.2% ee or 76.5% ee for (R)- or (S)-enantiomers, respectively) [1]. This makes them ideal baselines for benchmarking the performance of novel engineered enzymes or process conditions, where improvements in yield, ee, and substrate tolerance (e.g., from 20 g/L to 920 mM OPBE) are key performance indicators.

Pre-Clinical and Early-Phase Drug Substance Synthesis

For the synthesis of small-scale, high-purity batches of ACE inhibitors intended for pre-clinical toxicology studies or Phase I clinical trials, the highest possible enantiopurity of (R)-HPBE is a non-negotiable quality attribute. While commercial material offers a reliable ≥97.5% ee , the literature demonstrates that optimized processes can achieve >99.9% ee [1]. In this high-stakes application, the cost of a failed batch due to an impurity far outweighs the premium for procuring or synthesizing material of the absolute highest chiral purity.

Green Chemistry and Sustainable Manufacturing Initiatives

Organizations with specific goals around green chemistry and sustainability can use (R)-HPBE produced via modern biocatalytic routes as a case study. The evidence demonstrates a significant process intensification, moving from aqueous systems with a 45.8% yield to biphasic systems achieving an 82.0% yield . This increase in atom economy and productivity, coupled with high enzyme activity (69.78 U/mg) [1], directly supports corporate sustainability goals by reducing waste, solvent usage, and energy consumption compared to older chemical synthesis methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.